Acide 4-méthoxy-2-(méthylthio)-5-pyrimidinecarboxylique

Vue d'ensemble

Description

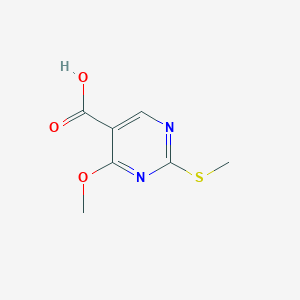

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agriculture. This compound is characterized by the presence of a methoxy group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Applications De Recherche Scientifique

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the use of organoboron reagents , suggesting that the compound might interact with boron reagents in its mechanism of action.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various biologically active molecules .

Result of Action

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is known to result in the formation of new carbon–carbon bonds , which can lead to the synthesis of various biologically active molecules .

Action Environment

The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stability and efficacy under a variety of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylthiopyrimidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the carboxylation process.

Industrial Production Methods

In an industrial setting, the production of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-2-methylthiopyrimidine: Lacks the carboxylic acid group.

2-Methylthio-5-pyrimidinecarboxylic acid: Lacks the methoxy group.

4-Methoxy-5-pyrimidinecarboxylic acid: Lacks the methylthio group.

Uniqueness

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid is unique due to the presence of all three functional groups (methoxy, methylthio, and carboxylic acid) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications in research and industry.

Activité Biologique

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS No. 84332-06-9) is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid can be represented as follows:

This structure includes a methoxy group, a methylthio group, and a carboxylic acid functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like celecoxib .

- Anticancer Properties : Some derivatives of pyrimidine compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further exploration in cancer therapy.

The mechanism by which 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in inflammatory and proliferative pathways. For instance, its structural similarity to known inhibitors suggests it may act by competing with substrates or binding to active sites on target proteins.

Antimicrobial Studies

A study conducted on various pyrimidine derivatives, including 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Activity

In vitro assays measuring COX-2 inhibition showed that the compound significantly reduced COX-2 activity with an IC50 value comparable to that of celecoxib. This suggests a promising application in treating inflammatory conditions .

Anticancer Potential

Research on the cytotoxic effects of pyrimidine derivatives revealed that 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid exhibited selective toxicity towards certain cancer cell lines. For example, in assays against A431 vulvar epidermal carcinoma cells, the compound inhibited cell proliferation with an IC50 value of approximately 30 µM .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 |

| 4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid | COX-2 Inhibition | ~0.04 |

| Other Pyrimidine Derivatives | Variable (antimicrobial) | Varies widely |

Propriétés

IUPAC Name |

4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNHLOFNZOTILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510928 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-06-9 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.